Ethyl 4-cyclohexyl-3-oxobutanoate
Overview
Description
Ethyl 4-cyclohexyl-3-oxobutanoate is a chemical compound with the molecular formula C12H20O3 . It has a molecular weight of 212.2854 .
Synthesis Analysis
The synthesis of this compound can be achieved through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate . The carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 was found to catalyze the bio-reductive production of (S)-CHBE with excellent stereoselectivity . Another method involves the use of Candida parapsilosis ATCC 7330 for the asymmetric reduction .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a boiling point of 292.336ºC at 760 mmHg and a density of 1.008g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 4-cyclohexyl-3-oxobutanoate is involved in various synthesis and chemical reactions. For instance, ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate and other compounds to produce derivatives like diethyl 5-ethoxycarbonyl-3-oxohexanedioate, indicating its versatility in organic synthesis (Kato, Kimura, & Tanji, 1978). Similarly, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a precursor for various trifluoromethyl heterocycles, demonstrating the utility of ethyl 3-oxobutanoates in heterocyclic chemistry (Honey, Pasceri, Lewis, & Moody, 2012).
Catalysis and Enzymatic Reactions
Ethyl 4-chloro-3-oxobutanoate, a structurally similar compound, has been used in studies involving enzyme-catalyzed asymmetric reduction. This includes research on microbial aldehyde reductase in an organic solvent-water diphasic system, which highlights its role in biocatalysis and asymmetric synthesis (Shimizu et al., 1990).
Antimicrobial and Antioxidant Studies
Compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its derivatives, synthesized using ethyl 3-oxobutanoates, have been evaluated for antimicrobial and antioxidant properties. These studies underline the potential biomedical applications of this compound derivatives in developing therapeutic agents (Kumar et al., 2016).
Photoreactions and Material Synthesis
Photoreactions of esters of γ-oxo acids, like ethyl 4-phenyl-3-oxobutanoate, demonstrate the compound's relevance in material synthesis and photophysics. These studies provide insights into the behavior of biradical intermediates and their applications in synthesizing complex molecular structures (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Asymmetric Synthesis
Ethyl 3-oxobutanoates like ethyl 4-chloro-3-oxobutanoate have been used in the asymmetric synthesis of optically pure compounds, showcasing their significance in stereoselective and chiral chemistry. Such studies are crucial for the pharmaceutical industry, where enantiomerically pure compounds are often desired (Kizaki et al., 2001).
Mechanism of Action
Target of Action
They are known to interact with enzymes like oxidoreductases . These enzymes play a crucial role in various biochemical reactions, including the reduction of carbonyl compounds .
Mode of Action
The latter compound is known to undergo bioreductive transformation by oxidoreductases, resulting in the production of optically active building blocks .
Biochemical Pathways
Similar compounds like ethyl 4-chloro-3-oxobutanoate are known to be involved in the biosynthesis of intracellular nad(p)h . This suggests that Ethyl 4-cyclohexyl-3-oxobutanoate might also influence similar biochemical pathways.
Pharmacokinetics
Studies on similar compounds suggest that they can be effectively transformed by whole cells of certain recombinant organisms . This suggests that this compound might also exhibit similar pharmacokinetic properties.
Result of Action
Similar compounds like ethyl 4-chloro-3-oxobutanoate are known to be transformed into optically active building blocks . This suggests that this compound might also have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biotransformation of similar compounds has been shown to be enhanced by the addition of certain substances to the reaction media . Therefore, it’s plausible that the action of this compound could also be influenced by similar environmental factors.
properties
IUPAC Name |
ethyl 4-cyclohexyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRIUDRGMXITRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504765 | |
Record name | Ethyl 4-cyclohexyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64127-44-2 | |
Record name | Ethyl 4-cyclohexyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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